Calpain Inhibitor III is classified as a synthetic compound designed to inhibit the activity of calpain enzymes. It is derived from the structural modifications of earlier calpain inhibitors, aiming to enhance specificity and potency against various calpain isoforms. The compound has been extensively studied for its biochemical properties and therapeutic potential in various pathological conditions.
The synthesis of Calpain Inhibitor III involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are crucial for optimizing yield and purity but are often proprietary or unpublished in detail.
Calpain Inhibitor III features a complex molecular structure characterized by a pyridone ring system. The precise molecular formula is C₁₄H₁₅N₃O₂S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its inhibitory activity.
Calpain Inhibitor III primarily interacts with calpain through reversible binding at its active site. The mechanism involves:
The inhibitor's effectiveness can be quantified using kinetic assays that measure changes in enzyme activity in the presence of varying concentrations of Calpain Inhibitor III.
The mechanism by which Calpain Inhibitor III exerts its effects involves several steps:
Experimental data demonstrate that treatment with Calpain Inhibitor III can significantly reduce calpain activity in vitro and in vivo models.
These properties are critical for determining suitable formulations for biological testing and therapeutic applications.
Calpain Inhibitor III has several notable applications in scientific research:
Calpain Inhibitor III exhibits differential potency against the two major ubiquitous calpain isoforms:
This selectivity arises from structural distinctions in the isoforms’ calcium-binding domains. Calpain-1 undergoes activation at micromolar Ca²⁺ concentrations (~50 μM), while Calpain-2 requires millimolar levels (~350 μM) [3] [9]. Calpain Inhibitor III capitalizes on this divergence by preferentially engaging Calpain-1’s PEF(L) domain (penta-EF-hand domain in the large subunit), which adopts a conformation amenable to inhibition at lower Ca²⁺ concentrations [3] [8].
Key determinants of selectivity:
Table 1: Differential Inhibition of Calpain Isoforms by Calpain Inhibitor III
| Isoform | Calcium Requirement | IC₅₀ | Structural Determinant |
|---|---|---|---|
| Calpain-1 | ~50 μM Ca²⁺ | 8 nM | Type II PDZ domain (ETNL) |
| Calpain-2 | ~350 μM Ca²⁺ | 50–80 nM | Type I PDZ domain (KNRL) |
Calpain Inhibitor III inhibits calpains through dual mechanisms:
A. Covalent Modification of Catalytic Cysteine
The aldehyde group (-CHO) of Calpain Inhibitor III forms a reversible hemiacetal adduct with the catalytic cysteine (Cys115 in Calpain-1) in the protease core domain (PC2) [1] [7]. This reaction is facilitated by the proximity of the inhibitor’s benzyloxycarbonyl (Cbz) group to hydrophobic pockets adjacent to the active site [7]. The reaction scheme is:
Calpain-Cys115 + Z-Val-Phe-CHO → Calpain-Cys115−O−CH(Val-Phe-Z) B. Allosteric Modulation via PEF Domains
Beyond the active site, Calpain Inhibitor III binds the hydrophobic cleft in the small subunit’s PEF(S) domain (Figure 1A). This cleft is physiologically targeted by calpastatin, the endogenous inhibitor [3] [5] [7]. Crystallographic studies confirm that the inhibitor’s bromoindole moiety occupies a sub-pocket typically bound by leucine residues (e.g., Leu660) of calpastatin (Figure 1B) [7] [9].
Critical structural insights:
Table 2: Structural Interactions of Calpain Inhibitor III with Calpain Domains
| Target Domain | Interaction Site | Chemical Groups Involved | Functional Consequence |
|---|---|---|---|
| Protease Core (PC2) | Catalytic Cys115 | Aldehyde (-CHO) | Hemiacetal adduct formation |
| PEF(S) | Hydrophobic cleft (EF1-EF2) | Bromoindole, mercaptoacrylate | Allosteric blockade of activation |
| PEF(L) | Ca²⁺-binding loops | Carbobenzoxy group | Disruption of Ca²⁺ cooperativity |
Despite its design for calpains, Calpain Inhibitor III exhibits significant off-target effects, primarily against cathepsin B, a lysosomal cysteine protease [9] [10]. Biochemical assays reveal:
Structural basis for cross-reactivity:Cathepsin B shares a conserved catalytic triad (Cys29-His199-Asn219) with calpains. The Z-Val-Phe sequence of Calpain Inhibitor III mimics the P2-P1 residues of cathepsin B substrates (e.g., Z-Arg-Arg), enabling competitive binding [10].
Implications for experimental specificity:
Table 3: Off-Target Protease Inhibition by Calpain Inhibitor III
| Protease | Type | IC₅₀ | Structural Basis for Cross-Reactivity |
|---|---|---|---|
| Cathepsin B | Cysteine protease | 150–500 nM | Shared catalytic triad; P2-P1 substrate mimicry |
| Cathepsin L | Cysteine protease | >10 μM | Steric hindrance at S2 pocket |
| Caspase-3 | Cysteine protease | >50 μM | Incompatible active site conformation |
| Thermolysin | Metallo protease | >100 μM | Lack of reactive cysteine residue |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: